molecular formula C10H15N3O B572513 (5-Morpholinopyridin-3-yl)methanamine CAS No. 1211519-07-1

(5-Morpholinopyridin-3-yl)methanamine

Cat. No.: B572513
CAS No.: 1211519-07-1
M. Wt: 193.25
InChI Key: MZTJFKPDTTVFRH-UHFFFAOYSA-N
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Description

(5-Morpholinopyridin-3-yl)methanamine: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is characterized by the presence of a morpholine ring attached to a pyridine ring via a methanamine group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Morpholinopyridin-3-yl)methanamine typically involves the reaction of 3-chloromethylpyridine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-Morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Morpholinopyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • (4-Morpholinopyridin-3-yl)methanamine
  • (6-Morpholinopyridin-3-yl)methanamine
  • (5-Morpholinopyridin-2-yl)methanamine

Comparison: Compared to its analogs, (5-Morpholinopyridin-3-yl)methanamine exhibits unique properties due to the position of the morpholine ring on the pyridine ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability .

Properties

IUPAC Name

(5-morpholin-4-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-6-9-5-10(8-12-7-9)13-1-3-14-4-2-13/h5,7-8H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTJFKPDTTVFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744432
Record name 1-[5-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-07-1
Record name 1-[5-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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